Methylophiopogonanone B

Descripción general

Descripción

Methylophiopogonanone B is a homoisoflavonoid compound found in the roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has been identified as having significant antioxidative and anti-tumor properties. It is known for its ability to protect cells from oxidative stress and apoptosis, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylophiopogonanone B can be synthesized by reacting Ophiopogonanone flavonoids with anhydrous methanol under alkaline conditions. After the reaction is completed, the pure product is purified by distillation and crystallization .

Industrial Production Methods

The industrial production of this compound involves the extraction of flavonoids from the dried roots of Ophiopogon japonicus. The process includes several steps such as reflux extraction with ethanol, filtration, vacuum drying, and purification using large-pore resin columns .

Análisis De Reacciones Químicas

Types of Reactions

Methylophiopogonanone B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidative products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Antioxidative Properties

Methylophiopogonanone B has demonstrated significant antioxidative effects, particularly in protecting human umbilical vein endothelial cells (HUVECs) from oxidative stress. A study revealed that MO-B effectively inhibited the production of malondialdehyde (MDA) and reactive oxygen species (ROS) while enhancing superoxide dismutase (SOD) activity in HUVECs exposed to hydrogen peroxide (H₂O₂). This suggests that MO-B can mitigate oxidative injury and may serve as a potential therapeutic agent for cardiovascular diseases by improving endothelial cell survival .

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | Control Group | H₂O₂ Treatment | MO-B Treatment |

|---|---|---|---|

| MDA Levels | Low | High | Significantly Low |

| ROS Levels | Low | High | Significantly Low |

| SOD Activity | Normal | Decreased | Increased |

Anti-Tumor Activity

MO-B has also been investigated for its anti-tumor properties. Research indicates that it exerts significant cytotoxic effects against HeLa cells, a cervical cancer cell line. The compound's mechanism involves the induction of apoptosis, as evidenced by alterations in apoptosis-related proteins such as Bax/Bcl-2 and caspase-3 . Furthermore, MO-B's ability to inhibit hypoxia-inducible factor 1 (HIF-1) activity contributes to its anti-cancer potential by disrupting tumor growth under hypoxic conditions .

Cardiovascular Applications

The protective effects of MO-B on endothelial cells suggest its potential application in cardiovascular medicine. By reducing oxidative stress and promoting cell survival, MO-B may help in the prevention and treatment of cardiovascular diseases. The modulation of NADPH oxidase activity is a crucial pathway through which MO-B exerts its protective effects, indicating its role in managing vascular health .

Mechanistic Insights

The underlying mechanisms of MO-B's actions include:

- Antioxidant Mechanism : By scavenging free radicals and enhancing antioxidant enzyme activity, MO-B reduces oxidative damage.

- Apoptotic Pathway Modulation : MO-B influences the expression of apoptosis-related genes, promoting apoptosis in cancer cells while protecting normal cells.

- NADPH Pathway Regulation : The compound's interaction with NADPH oxidase suggests a targeted approach in mitigating oxidative stress within vascular tissues .

Case Studies and Research Findings

Numerous studies have documented the efficacy of MO-B in various experimental settings:

- Study on Endothelial Cells : A study demonstrated that pretreatment with MO-B significantly reduced H₂O₂-induced cytotoxicity in HUVECs, highlighting its potential for cardiovascular applications .

- Anti-Cancer Research : Investigations into the anti-tumor effects of MO-B on HeLa cells showed promising results, establishing it as a candidate for further development in cancer therapy .

Mecanismo De Acción

Methylophiopogonanone B exerts its effects primarily through the NADPH oxidase pathway. It inhibits the production of malondialdehyde and reactive oxygen species while enhancing superoxide dismutase activity. This leads to the protection of cells from oxidative stress and apoptosis. The compound also interacts with the Rho signaling pathway, inducing cytoskeletal reorganization and cell morphological changes .

Comparación Con Compuestos Similares

Methylophiopogonanone B is unique among homoisoflavonoids due to its specific antioxidative and anti-tumor properties. Similar compounds include:

Methylophiopogonanone A: Another homoisoflavonoid with similar antioxidative properties but different molecular targets.

Ophiopogonanone: A precursor in the synthesis of this compound with less potent antioxidative effects.

This compound stands out due to its higher efficacy in protecting cells from oxidative stress and its potential therapeutic applications in cardiovascular diseases .

Actividad Biológica

Methylophiopogonanone B (MO-B) is a homoisoflavonoid compound derived from Ophiopogon japonicus, a plant commonly used in traditional medicine. This article explores the biological activities of MO-B, emphasizing its antioxidative, anti-tumor, and potential therapeutic properties, particularly in cardiovascular health.

MO-B is characterized by its unique chemical structure as a homoisoflavonoid, which contributes to its diverse biological activities. The compound has been shown to interact with various molecular pathways, making it a subject of interest in pharmacological research.

Antioxidative Properties

One of the most significant biological activities of MO-B is its antioxidative capability. Research indicates that MO-B protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H2O2)-induced apoptosis through the following mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : MO-B treatment significantly decreases ROS levels in HUVECs exposed to H2O2, thereby mitigating oxidative stress.

- Decrease in Malondialdehyde (MDA) : MDA is a marker of lipid peroxidation. Studies show that MO-B reduces MDA levels, indicating its protective effect against oxidative damage.

- Enhancement of Superoxide Dismutase (SOD) Activity : MO-B increases SOD activity, an important antioxidant enzyme that helps eliminate superoxide radicals from the body .

Table 1 summarizes the antioxidative effects observed in vitro:

| Parameter | Control Group | H2O2 Treatment | H2O2 + MO-B Treatment |

|---|---|---|---|

| ROS Levels (µM) | 5.0 | 15.0 | 8.0 |

| MDA Levels (nmol/mg) | 1.0 | 3.5 | 1.8 |

| SOD Activity (U/mg) | 50 | 20 | 40 |

Anti-Tumor Activity

MO-B has also demonstrated anti-tumor properties, particularly against cancer cell lines such as HeLa cells. The compound inhibits cell proliferation and induces apoptosis through several pathways:

- Apoptosis Induction : MO-B influences the expression of apoptosis-related proteins such as Bax and Bcl-2, promoting apoptotic cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies suggest that MO-B can reduce tumor size and growth rate, indicating its potential as an anti-cancer agent .

Cardiovascular Protective Effects

The cardioprotective effects of MO-B are particularly noteworthy. The compound's ability to enhance endothelial cell survival suggests potential applications in treating cardiovascular diseases:

- NADPH Oxidase Pathway Modulation : MO-B modulates the NADPH oxidase pathway, which plays a crucial role in regulating oxidative stress within endothelial cells. By inhibiting this pathway, MO-B reduces oxidative damage and improves cell viability .

- Potential Clinical Applications : Given its protective effects against oxidative stress and apoptosis in endothelial cells, MO-B may serve as a therapeutic candidate for cardiovascular conditions.

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of MO-B:

- Cell Culture Studies : In vitro experiments have consistently shown that MO-B reduces oxidative stress markers and enhances antioxidant enzyme activity in HUVECs exposed to harmful agents like H2O2.

- Animal Models : Preliminary animal studies indicate that MO-B administration leads to reduced inflammation and improved cardiac function post-injury.

- Mechanistic Insights : Research has elucidated that the protective effects of MO-B involve modulation of signaling pathways related to apoptosis and oxidative stress management.

Propiedades

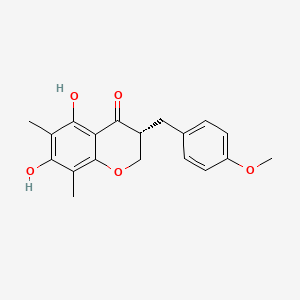

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAZRUMVFVHLY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313976 | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-91-7 | |

| Record name | Methylophiopogonanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.